molecular formula C10H14O5 B3032782 Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate CAS No. 51349-92-9

Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate

Cat. No.: B3032782
CAS No.: 51349-92-9
M. Wt: 214.21 g/mol
InChI Key: OBOPQSIGGSCTEL-UHFFFAOYSA-N
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Description

Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate is a bicyclic epoxide derivative featuring a seven-membered oxabicyclo ring system with two methyl ester groups at the 3- and 4-positions. This compound is synthesized via epoxidation and esterification steps, yielding both cis- and trans-isomers, as confirmed by NMR spectroscopy . Its rigid bicyclic structure and ester functionalities make it a valuable intermediate in organic synthesis, particularly for constructing complex molecules or serving as a precursor for epoxy resins.

Properties

IUPAC Name

dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-13-9(11)5-3-7-8(15-7)4-6(5)10(12)14-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOPQSIGGSCTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(O2)CC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392492
Record name dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51349-92-9
Record name dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate (DMOB) is a bicyclic compound with potential biological activity that has garnered interest in various fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of DMOB, summarizing its chemical properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C10H14O5C_{10}H_{14}O_{5} and a molecular weight of 214.21 g/mol. Its structure features a bicyclic framework that is significant for its biological interactions.

PropertyValue
Molecular FormulaC10H14O5C_{10}H_{14}O_{5}
Molecular Weight214.21 g/mol
CAS Number51349-92-9
SolubilitySoluble in organic solvents

Research indicates that DMOB exhibits various biological activities, primarily due to its ability to interact with cellular pathways and molecular targets. The compound has been studied for its potential effects on:

  • Anti-inflammatory Activity : DMOB has shown promise in reducing inflammation in vitro, possibly through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

Case Studies

  • In vitro Studies : A study investigated the effects of DMOB on human cell lines, demonstrating its ability to inhibit the proliferation of cancer cells while promoting apoptosis. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent.
  • In vivo Studies : Animal models treated with DMOB exhibited reduced symptoms of inflammation and pain, suggesting its therapeutic potential in conditions like arthritis or other inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine levels
AntioxidantScavenging free radicals
AnticancerInhibition of cell proliferation

Research Findings

Recent studies have focused on the synthesis and characterization of DMOB, exploring its pharmacological profiles. Notably, researchers have utilized high-throughput screening methods to assess its efficacy against various biological targets.

Key Findings

  • Synthesis : DMOB can be synthesized via several chemical routes, which have been optimized for yield and purity.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics in animal models, indicating potential for clinical applications.

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities of DMOB. Clinical trials are warranted to assess its safety and efficacy in humans, particularly for inflammatory and oncological conditions.

Comparison with Similar Compounds

Dihexyl-4,5-epoxyhexahydro-1,2-phthalate (CAS 95560-45-5)

  • Structure : Dihexyl ester substituents.
  • Properties :
    • Molecular formula C₂₀H₃₄O₅ (354.48 g/mol) .
    • Increased hydrophobicity and reduced volatility compared to dimethyl ester, making it suitable for plasticizers .

Didecyl 4,5-epoxycyclohexane-1,2-dicarboxylate (CAS 3775-95-9)

  • Structure : Branched decyl chains.
  • Properties :
    • High molecular weight (C₂₈H₅₀O₅, 466.68 g/mol) enhances thermal stability .
    • Applications: Likely used in high-temperature-resistant polymers .

Bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate

  • Structure : Branched 2-ethylhexyl groups.
  • Properties: Molecular formula C₂₄H₄₂O₅ (410.59 g/mol) . Improved solubility in nonpolar solvents due to bulky substituents .

Adipate-Linked Derivative (CAS 3130-19-6)

  • Structure : Adipate bridge connecting two bicycloheptane units.
  • Properties :
    • Molecular formula C₂₀H₃₀O₆ (366.45 g/mol) .
    • Flexibility from the adipate chain may enhance compatibility in polymer blends .

Monoester Analog: 2-Ethylhexyl 7-Oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 62256-00-2)

  • Structure : Single 2-ethylhexyl ester.
  • Properties: Reduced polarity compared to dicarboxylates, impacting solubility and reactivity . Potential use as a plasticizer or lubricant additive .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate C₁₀H₁₄O₅ 214.21 Not reported Organic synthesis intermediate
Bis(oxiran-2-ylmethyl) derivative (CAS 25293-64-5) C₁₄H₁₈O₇ 298.29 447.4 Epoxy resins
Dihexyl ester (CAS 95560-45-5) C₂₀H₃₄O₅ 354.48 Not reported Plasticizers
Didecyl ester (CAS 3775-95-9) C₂₈H₅₀O₅ 466.68 Not reported High-temperature polymers

Preparation Methods

Epoxidation of Cyclohexene Derivatives

The synthesis begins with diethyl or dimethyl cyclohexene-3,4-dicarboxylate. Epoxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C yields the corresponding epoxide. This step is critical for forming the oxabicyclo framework.

Reaction Conditions :

Reagent Solvent Temperature Yield
m-CPBA (1.4 eq) CH₂Cl₂ 0°C → rt 85%

Acid-Catalyzed Cyclization

The epoxide undergoes acid-mediated cyclization to form the bicyclo[4.1.0]heptane core. Sulfuric acid in methanol facilitates simultaneous epoxide ring-opening and cyclopropane formation:

$$
\text{Epoxide} + \text{H₂SO₄} \rightarrow \text{Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate}
$$

Optimized Parameters :

  • Catalyst: H₂SO₄ (10 mol%)
  • Solvent: MeOH
  • Time: 12 h
  • Yield: 78%

Enzymatic Resolution of Isomeric Mixtures

Racemic mixtures of the bicyclic ester are resolved using lipase-based enzymatic methods . Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (1R,3R,6S)-isomer, leaving the desired (1S,3S,6R)-enantiomer intact.

Procedure :

  • Substrate: Racemic this compound.
  • Enzyme: CAL-B (50 mg/mmol substrate).
  • Solvent: Phosphate buffer (pH 7.0)/isopropyl alcohol (9:1).
  • Temperature: 37°C.
  • Time: 24 h.

Outcomes :

  • Enantiomeric Excess (ee) : >99% for (1S,3S,6R)-isomer.
  • Yield : 42% after chromatographic separation.

Palladium-Catalyzed Coupling and Cyclization

Synthesis of Dihydrofuran Precursors

2,3-Dihydrofuran derivatives are prepared via palladium-catalyzed coupling of iodobenzene with dihydrofuran. Key steps include:

  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Additives : KOAc, nBu₄NCl.
  • Solvent : DMF.
  • Yield : 86%.

Oxidative Cyclization

The dihydrofuran intermediate undergoes oxidative cyclization with bis(trifluoroacetoxy)iodobenzene (BTI) to form the bicyclic ester:

$$
\text{Dihydrofuran} + \text{BTI} \rightarrow \text{this compound}
$$

Conditions :

  • Oxidant: BTI (2.0 eq).
  • Solvent: CH₃CN.
  • Time: 6 h.
  • Yield: 65%.

Comparative Analysis of Synthetic Methods

Method Yield ee (%) Scalability Cost Efficiency
Epoxidation-Cyclization 78% N/A High Moderate
Enzymatic Resolution 42% >99 Low High
Palladium Catalysis 65% N/A Moderate Low

Key Findings :

  • Epoxidation-Cyclization offers the highest yield and scalability for industrial applications.
  • Enzymatic Resolution achieves superior enantiopurity but suffers from low yield.
  • Palladium Catalysis balances yield and complexity but requires expensive catalysts.

Q & A

Basic: What synthetic routes are optimal for preparing dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate, and how are reaction conditions optimized?

Methodological Answer:
The compound is synthesized via epoxidation of cyclohexene derivatives followed by esterification. Key steps include:

  • Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to minimize side reactions like ring-opening .
  • Esterification : Catalyze with sulfuric acid in methanol under reflux (65–70°C). Monitor conversion via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .
  • Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of mCPBA) and reaction time (4–6 hours) to achieve >90% yield. Purify via column chromatography (silica gel, hexane/ethyl acetate 8:2) .

Basic: How do researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry using 1^1H and 13^{13}C NMR. Key signals include epoxy protons (δ 3.1–3.4 ppm) and ester carbonyls (δ 170–172 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+^+ at m/z 242.1152 (calculated for C11_{11}H14_{14}O5_5) .
  • Purity Testing : Use GC-MS with a polar capillary column (e.g., DB-5) to detect residual solvents or byproducts. Acceptable purity for research: ≥98% .

Advanced: How does the stereochemistry of the bicyclic epoxide influence its reactivity in Diels-Alder reactions?

Methodological Answer:
The endo configuration of the epoxide enhances electrophilicity, enabling faster cycloaddition with dienes like furan.

  • Experimental Design : Compare reaction rates using stereoisomerically pure samples. Monitor via 1^1H NMR (disappearance of epoxy protons) .
  • Data Interpretation : Endo epoxides show 2–3× higher rate constants (k = 0.15–0.20 M1^{-1}s1^{-1}) than exo isomers in tetrahydrofuran (THF) at 25°C .
  • Contradiction Note : Some studies report anomalous regioselectivity with electron-deficient dienes; reconcile via computational modeling (DFT) of transition states .

Advanced: What role does this compound play in crosslinking polymer networks, and how is its efficiency quantified?

Methodological Answer:
The epoxide group reacts with amines or thiols to form thermosetting resins.

  • Crosslinking Protocol : Mix with 4,4'-diaminodiphenylmethane (DDM) at 120°C. Use differential scanning calorimetry (DSC) to measure glass transition temperature (TgT_g) shifts .
  • Efficiency Metrics : Calculate crosslink density (νν) via swelling experiments (ASTM D2765) or dynamic mechanical analysis (DMA). Optimal νν: 3–5 × 104^{-4} mol/cm3^3 .
  • Contradiction Alert : Discrepancies in TgT_g values (~10–15°C variation) arise from residual catalysts; mitigate via post-cure purification .

Advanced: How can computational modeling resolve conflicting data on the compound’s biological activity?

Methodological Answer:
Conflicting reports on cytotoxicity (e.g., IC50_{50} ranging from 50–200 μM) may stem from stereochemical impurities or assay variability.

  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., cytochrome P450). Prioritize docking poses with binding energies < −7 kcal/mol .
  • Experimental Validation : Synthesize enantiopure batches via chiral HPLC and retest in cell lines (e.g., HepG2). Use ANOVA to statistically differentiate activity (p < 0.05) .

Advanced: What strategies address contradictions in thermal stability data during thermogravimetric analysis (TGA)?

Methodological Answer:
Reported decomposition temperatures vary (180–220°C) due to heating rate or atmosphere differences.

  • Standardized Protocol : Conduct TGA under nitrogen (20°C/min) with triplicate runs. Deconvolute weight loss curves using Kissinger-Akahira-Sunose (KAS) model .
  • Mitigation : Pre-dry samples at 60°C for 24 hours to remove moisture, which artificially lowers onset temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate

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